

Part 1: Mipsagargin (G-202) - A PSMA-Targeted Prodrug

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Mipsagargin (G-202) is a prodrug designed for targeted delivery of a cytotoxic agent to the tumor site, thereby minimizing systemic toxicity.[1][2]

Mechanism of Action

Mipsagargin consists of a cytotoxic analog of thapsigargin masked by a peptide that is specifically cleaved by prostate-specific membrane antigen (PSMA).[2] PSMA is an enzyme highly expressed on the surface of prostate cancer cells and on the endothelial cells of tumor vasculature in a wide range of solid tumors, including hepatocellular carcinoma (HCC), but not in the vasculature of normal tissues.[2][3]

Once the masking peptide is cleaved by PSMA at the tumor site, the active drug, an analog of thapsigargin, is released.[1] This active component potently inhibits the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) pump, leading to a disruption of intracellular calcium homeostasis and subsequent induction of apoptosis (cell death) in the tumor vasculature and cancer cells.[1][2]





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Figure 1: Mechanism of action of Mipsagargin (G-202).

Preclinical Efficacy in Solid Tumor Models

In vivo studies in mouse xenograft models have demonstrated the anti-tumor activity of Mipsagargin. Treatment with G-202 resulted in a significant slowing of tumor propagation in models of prostate, breast, and bladder cancers.[4]

Table 1: Preclinical Pharmacokinetics of Mipsagargin (G-202)

Parameter	Value	Species	Dosing	Source
Half-life (t½)	4.9 hours	BALB/c mice	Single dose of 67 mg/kg	[4]
Conversion to active analog in circulation	< 1%	BALB/c mice	Single dose of 67 mg/kg	[4]
Terminal half-life (t½)	15.1 hours	Human (Phase 1)	1-hour infusion (1.2 to 40 mg/m²)	[4]

Experimental Protocols

Animal Models:

- Xenograft Models: Human cancer cell lines (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer) are implanted into immunocompromised mice.[4] Tumor growth is monitored over time.
- Orthotopic Models: To better mimic the tumor microenvironment, some studies may utilize orthotopic implantation of tumor cells.[5]

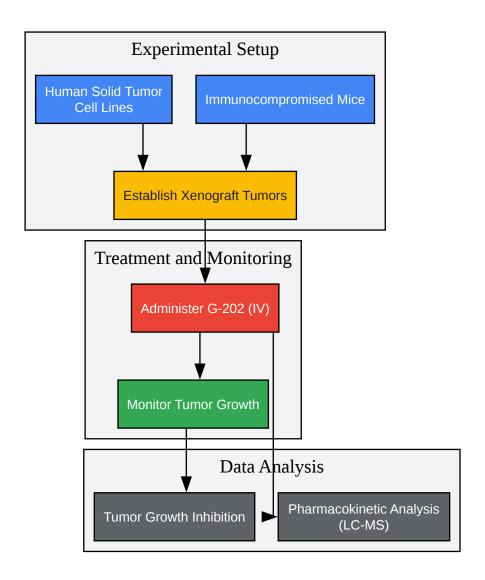
Dosing and Administration:

G-202 is administered intravenously.[4] A typical dosing schedule in mouse xenograft models
was three consecutive intravenous doses of 56 mg/kg.[4]



Pharmacokinetic Analysis:

- Sample Collection: Blood and tissue samples are collected at various time points after G-202 administration.[4]
- Analytical Method: A liquid chromatography-mass spectrometry (LC-MS) method is used to quantify the levels of G-202 and its active metabolite, 12ADTbAsp.[4]



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Figure 2: General experimental workflow for preclinical evaluation of Mipsagargin (G-202).



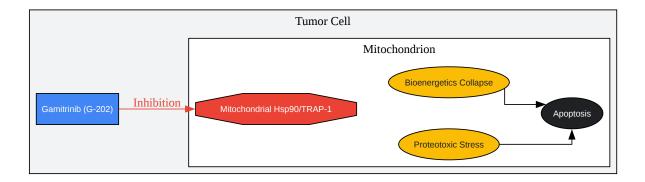
Part 2: Gamitrinib (G-202) - A Mitochondria-Targeted Hsp90 Inhibitor

Gamitrinib is a first-in-class small molecule inhibitor that targets the Heat Shock Protein 90 (Hsp90) chaperone machinery specifically within the mitochondria.[6][7]

Mechanism of Action

Gamitrinib is a combinatorial molecule that includes the Hsp90 inhibitor 17-AAG linked to a mitochondrial-targeting moiety, triphenylphosphonium.[6] This structure allows for selective accumulation of the drug within the mitochondria of tumor cells.[6]

Within the mitochondria, Gamitrinib inhibits the ATPase activity of Hsp90 and its homolog TRAP-1.[7] This leads to proteotoxic stress, disruption of mitochondrial bioenergetics, and ultimately, induction of apoptosis.[6][7] Because tumor mitochondria often have an enriched pool of Hsp90 chaperones compared to normal tissues, Gamitrinib exhibits selective anticancer activity.[7]



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Figure 3: Mechanism of action of Gamitrinib (G-202).

Preclinical Efficacy in Solid Tumor Models



Gamitrinib has demonstrated potent anticancer activity across a range of cancer cell lines and in vivo models.

Table 2: In Vitro Anticancer Activity of Gamitrinib (IC50 Values)

Cancer Type	Cell Line(s)	IC50 Range (μM)	Source
Colon Adenocarcinoma	NCI 60-cell line screen	0.35 - 29	[6][8]
Breast Adenocarcinoma	NCI 60-cell line screen	0.16 - 3.3	[6][8]
Melanoma	NCI 60-cell line screen	0.36 - 2.7	[6]

In Vivo Studies:

- Systemic administration of Gamitrinib was well-tolerated in mice and showed efficacy in inhibiting the growth of localized and bone-metastatic prostate cancer.[9]
- Preclinical studies have also suggested that combining Gamitrinib with other targeted agents, such as PI3K/Akt/mTOR inhibitors, can result in synergistic anticancer activity.[7]

Experimental Protocols

In Vitro Cell Viability Assays:

- Cell Lines: A panel of human cancer cell lines (e.g., NCI 60-cell line screen) are used.[6]
- Method: Cells are treated with increasing concentrations of Gamitrinib, and cell viability is assessed after a set incubation period (e.g., 24 hours) using assays such as the MTT assay.
 [9]

Animal Models:

 Prostate Cancer Models: Preclinical studies have utilized models of drug-resistant, localized, and bone metastatic prostate cancer.

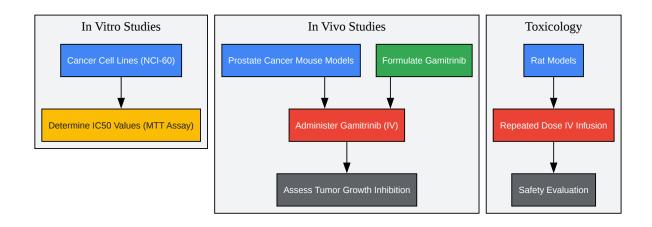


Formulation and Administration:

- A specific formulation for preclinical studies involves solubilizing Gamitrinib in DMSO, followed by dilution in a vehicle containing Polysorbate 80, Lecithin, and Sucrose in dextrose.
- Administration in animal studies is typically via intravenous infusion.

Toxicology Studies:

- Species: Toxicology studies have been conducted in rats.[6]
- Dosing: Animals received intravenous infusions of Gamitrinib at various doses (e.g., 1, 10, 25 mg/kg/dose) on a specified schedule.



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Figure 4: Experimental workflow for the preclinical characterization of Gamitrinib (G-202).

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